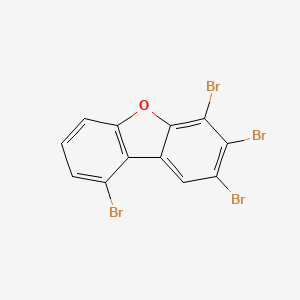
2,3,4,9-Tetrabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₄Br₄O. This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored to maintain consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Electrophilic Reactions: Due to the presence of bromine atoms, the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation can produce quinones or other oxidized forms .
Aplicaciones Científicas De Investigación
2,3,4,9-Tetrabromo-dibenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3,4,9-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with cellular proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
2,3,4,9-Tetrabromo-dibenzofuran can be compared with other brominated dibenzofurans and related compounds:
Polybrominated Dibenzofurans (PBDFs): These compounds have similar structures but differ in the number and positions of bromine atoms.
Polychlorinated Dibenzofurans (PCDFs): These are chlorinated analogs with similar chemical properties but different toxicological profiles.
Dibenzofuran: The parent compound without any halogen substitutions.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
617707-85-4 |
|---|---|
Fórmula molecular |
C12H4Br4O |
Peso molecular |
483.77 g/mol |
Nombre IUPAC |
1,6,7,8-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-6-2-1-3-8-9(6)5-4-7(14)10(15)11(16)12(5)17-8/h1-4H |
Clave InChI |
HDFZMRCHMSCVMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C3=CC(=C(C(=C3O2)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)
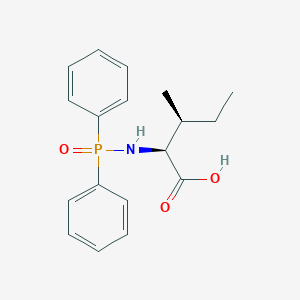
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
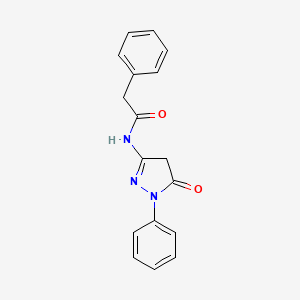
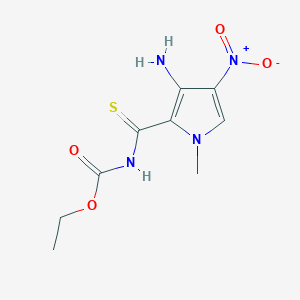
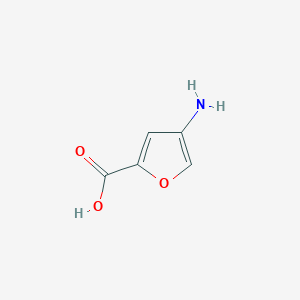
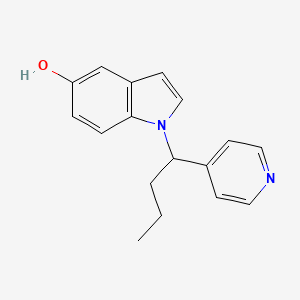
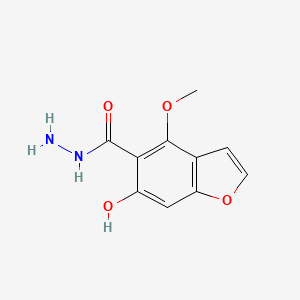
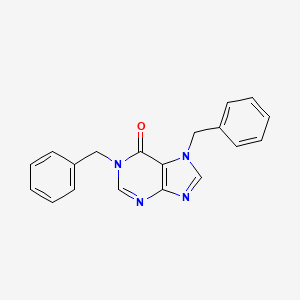
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
